

# Physical and chemical properties of (-)-Albine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (-)-Albine

Cat. No.: B1615923

[Get Quote](#)

## (-)-Albine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**(-)-Albine** is a quinolizidine alkaloid naturally occurring in various species of the *Lupinus* genus. As a member of a class of biologically active compounds, a thorough understanding of its physical and chemical properties is essential for research, drug discovery, and quality control applications. This technical guide provides a comprehensive overview of the known physicochemical characteristics of **(-)-Albine**, details generalized experimental protocols for its isolation and characterization, and presents a logical workflow for these processes. While extensive data on its specific biological activities and mechanisms of action are still emerging, this document consolidates currently available computed data and established analytical principles to serve as a foundational resource for the scientific community.

### Chemical and Physical Properties

**(-)-Albine** is a tetracyclic alkaloid featuring a quinolizidine core. Its structure includes an  $\alpha,\beta$ -unsaturated lactam and a prop-2-enyl side chain, contributing to its specific stereochemistry and reactivity. While experimentally determined physical properties such as melting point, boiling point, and specific solubility are not readily available in public scientific literature, a significant amount of data has been calculated through computational models, providing valuable estimates.

## Foundational Data

The fundamental identifiers and structural properties of **(-)-Albine** are summarized below.

Property	Value	Citation
Molecular Formula	C <sub>14</sub> H <sub>20</sub> N <sub>2</sub> O	[1]
Molecular Weight	232.32 g/mol	[1]
IUPAC Name	(1R,2R,9S,12R)-12-prop-2-enyl-7,11-diazatricyclo[7.3.1.0 <sup>2,7</sup> ]tridec-5-en-4-one	
CAS Number	53915-26-7	
Natural Occurrence	Lupinus albus, Lupinus pilosus, Lupinus angustifolius	[1][2]

## Computed Physicochemical Data

The following table summarizes key physicochemical properties of **(-)-Albine** computed by PubChem. These values are predictive and serve as estimates for experimental design.

Property	Computed Value
XLogP3	1.3
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	2
Exact Mass	232.157563266 Da
Monoisotopic Mass	232.157563266 Da
Topological Polar Surface Area	32.3 Å <sup>2</sup>
Heavy Atom Count	17
Complexity	363

## Spectroscopic Profile

Detailed experimental spectra for **(-)-Albine** are not widely published. However, based on its known structure, a characteristic spectroscopic profile can be predicted. This information is crucial for its identification and structural elucidation following isolation or synthesis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of **(-)-Albine**.

- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the rigid tetracyclic structure. Key predicted signals include:
  - Vinylic Protons (=CH-): Resonances expected in the downfield region of  $\delta$  5.0-6.5 ppm. The proton on the carbon adjacent to the nitrogen in the unsaturated lactam ring would appear in this range.[\[3\]](#)[\[4\]](#)[\[5\]](#)
  - Allylic Protons (-CH<sub>2</sub>-CH=CH<sub>2</sub>): Signals for the protons on the prop-2-enyl group would be observed.[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Protons Alpha to Nitrogen (N-CH): Multiple signals for protons on carbons adjacent to the nitrogen atoms are expected in the  $\delta$  2.5-4.0 ppm range, deshielded by the electronegative nitrogen.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Aliphatic Protons (-CH<sub>2</sub>-, -CH-): A complex series of overlapping signals in the upfield region of  $\delta$  1.0-2.5 ppm corresponding to the remaining protons of the quinolizidine skeleton.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- <sup>13</sup>C NMR Spectroscopy: The carbon spectrum provides information on each unique carbon environment. Expected chemical shifts include:
  - Carbonyl Carbon (C=O): A signal in the highly deshielded region of  $\delta$  160-180 ppm is characteristic of the lactam carbonyl.[\[6\]](#)[\[7\]](#)
  - Alkene Carbons (C=C): Resonances for the two sp<sup>2</sup> hybridized carbons of the double bond are expected between  $\delta$  100-150 ppm.[\[6\]](#)[\[7\]](#)
  - Carbons Alpha to Nitrogen (N-C): Signals for carbons directly bonded to nitrogen atoms would appear in the  $\delta$  40-65 ppm range.[\[6\]](#)[\[7\]](#)
  - Aliphatic Carbons (-CH<sub>2</sub>-, -CH-): The remaining sp<sup>3</sup> hybridized carbons of the skeleton would produce signals in the  $\delta$  20-50 ppm range.[\[6\]](#)[\[7\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of **(-)-Albine** is expected to show the following characteristic absorption bands:

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Characteristics	Citation
N-H Stretch (Amide)	~3200-3400	Moderate, potentially broad band	
C-H Stretch (sp <sup>2</sup> C-H)	3000-3100	Weak to medium intensity, sharp peak(s)	<a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a>
C-H Stretch (sp <sup>3</sup> C-H)	2850-3000	Strong, multiple sharp peaks	<a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a>
C=O Stretch (Lactam/Amide)	~1650-1690	Strong, sharp absorption; a key diagnostic peak	<a href="#">[12]</a>
C=C Stretch (Alkene)	~1640-1680	Medium to weak intensity	<a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a>
C-N Stretch	~1000-1250	Medium intensity	

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, aiding in identification.

- **Molecular Ion (M<sup>+</sup>):** In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight, m/z 232. Due to the nitrogen rule (an odd number of nitrogen atoms results in an even molecular weight), this peak is expected.
- **Fragmentation Pattern:** The rigid quinolizidine skeleton is expected to produce a characteristic fragmentation pattern. Common fragmentation pathways for such alkaloids involve the loss of the side chain (loss of allyl group, -41 Da) and cleavages of the ring system, particularly bonds alpha to the nitrogen atoms.[\[13\]](#)[\[14\]](#)[\[15\]](#)

## Experimental Protocols

The following sections detail generalized but comprehensive protocols for the isolation and a potential synthetic strategy for **(-)-Albicine**. These are based on established methods for quinolizidine alkaloids.<sup>[1][16][17][18]</sup>

## Protocol for Isolation from Lupinus Seeds

This protocol describes a standard acid-base extraction method for isolating quinolizidine alkaloids from plant material.

- Preparation of Plant Material:
  - Grind dried *Lupinus albus* seeds to a fine powder (e.g., using a high-speed mill).
  - Defat the resulting flour by Soxhlet extraction or repeated washing with a non-polar solvent like n-hexane for several hours to remove lipids. Air-dry the defatted material.
- Acidic Extraction:
  - Macerate the defatted lupin powder in an acidic solution (e.g., 0.5 M HCl or 5% acetic acid) at a ratio of 1:10 (w/v).
  - Stir the mixture at room temperature for at least 12-24 hours to ensure complete protonation and extraction of the alkaloids into the aqueous phase.
  - Filter the mixture through cheesecloth and then filter paper (e.g., Whatman No. 1) to remove solid plant material. Centrifugation can be used to aid separation.
- Basification and Solvent Extraction:
  - Transfer the acidic aqueous extract to a large separatory funnel.
  - Slowly add a base (e.g., concentrated ammonium hydroxide or 2 M NaOH) while cooling and stirring until the pH reaches 10-11. This deprotonates the alkaloids, making them soluble in organic solvents.
  - Extract the basified aqueous phase three to five times with a water-immiscible organic solvent, such as dichloromethane (DCM) or chloroform. Pool the organic extracts.

- Purification and Concentration:
  - Wash the combined organic extracts with brine (saturated NaCl solution) to remove residual water.
  - Dry the organic phase over an anhydrous salt, such as anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ).
  - Filter off the drying agent and concentrate the crude alkaloid extract under reduced pressure using a rotary evaporator.
- Chromatographic Separation:
  - Subject the crude extract to column chromatography on silica gel or alumina.
  - Elute with a gradient solvent system, starting with a less polar solvent (e.g., DCM) and gradually increasing the polarity (e.g., by adding methanol; DCM:MeOH 99:1 to 90:10).
  - Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system and a visualizing agent (e.g., Dragendorff's reagent, which gives an orange-brown spot for alkaloids).
  - Combine fractions containing the compound with the target  $R_f$  value for **(-)-Albine**.
- Final Purification:
  - Further purify the combined fractions using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure **(-)-Albine**.
  - Confirm the identity and purity of the isolated compound using the spectroscopic methods outlined in Section 2.

## General Strategy for Enantioselective Synthesis

The enantioselective synthesis of complex alkaloids like **(-)-Albine** is a significant challenge. While a specific total synthesis for **(-)-Albine** is not prominently documented, strategies for related quinolizidine alkaloids often rely on building the chiral piperidine core first, followed by

annulation to complete the bicyclic or tricyclic system. A representative approach could involve the following key steps.<sup>[16][18]</sup>

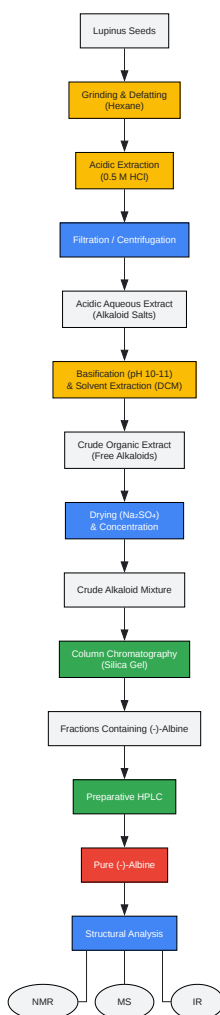
- **Chiral Building Block Formation:** Start with a commercially available chiral starting material, such as a phenylglycinol-derived lactam, to establish the initial stereocenter.
- **Stereocontrolled Alkylation:** Introduce substituents onto the piperidine ring precursor. This can be achieved via stereoselective alkylation of an enolate or a related nucleophilic species. For **(-)-Albine**, this would involve introducing the precursor to the prop-2-enyl side chain.
- **Ring Closure/Annulation:** Perform an intramolecular cyclization reaction to form the additional rings of the quinolizidine skeleton. This could involve reactions like intramolecular Michael additions, Mannich reactions, or ring-closing metathesis.
- **Functional Group Manipulation:** Modify functional groups as needed. This may include reduction of amides or esters, protection/deprotection of functional groups, and introduction of the  $\alpha,\beta$ -unsaturation in the lactam ring.
- **Final Deprotection and Purification:** Remove any protecting groups and purify the final product using chromatographic techniques (e.g., HPLC) to yield enantiomerically pure **(-)-Albine**.

## Mandatory Visualizations

### Experimental Workflow Diagram

The following diagram illustrates the general workflow for the isolation and characterization of **(-)-Albine** from its natural source.





[Click to download full resolution via product page](#)

Caption: Workflow for Isolation and Characterization of **(-)-Albine**.

## Biological Activity

Quinolizidine alkaloids as a class are known for a wide range of biological activities, primarily acting as protective agents for the plant against herbivores and pathogens.[12] Their mechanisms of action often involve interaction with neurotransmitter receptors, particularly nicotinic acetylcholine receptors (nAChRs), leading to neurotoxic effects in insects. However, specific studies detailing the biological activity, mechanism of action, or involvement in any signaling pathways for **(-)-Albine** are limited. Further research is required to elucidate its pharmacological profile and potential therapeutic applications.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. compoundchem.com [compoundchem.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. <sup>13</sup>C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1.9. Isolation of the Alkaloid Lupanine from Lupinus albus Seeds | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 18. New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of (-)-Albine]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1615923#physical-and-chemical-properties-of-albine>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)